molecular formula C18H18N6O3 B2787467 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide CAS No. 2034422-55-2

2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2787467
CAS No.: 2034422-55-2
M. Wt: 366.381
InChI Key: ICLQJZFZXNUAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a benzodioxol moiety (2H-1,3-benzodioxol-5-yl) linked via an acetamide bridge to a pyrrolidine ring substituted with a [1,2,4]triazolo[4,3-a]pyrazine heterocycle. The benzodioxol group is a common pharmacophore in bioactive molecules, often contributing to receptor binding via π-π interactions or hydrogen bonding . The triazolo-pyrazine core is a nitrogen-rich heterocycle, frequently employed in kinase inhibitors due to its ability to mimic purine interactions in ATP-binding pockets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-16(8-12-1-2-14-15(7-12)27-11-26-14)21-13-3-5-23(9-13)17-18-22-20-10-24(18)6-4-19-17/h1-2,4,6-7,10,13H,3,5,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLQJZFZXNUAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the pyrrolidine ring and the benzo[d][1,3]dioxole group. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Triazolo-Pyrazine vs. Triazolo-Pyridine: The compound differs from analogs like N-(S)-1-(3-(3-amino-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)...acetamide () in its central heterocycle.
  • Pyrrolo-Triazolo-Pyrazine Derivatives :
    Compounds such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide () incorporate fused pyrrole-triazolo-pyrazine systems. These extended π-systems may improve binding affinity but reduce solubility due to increased hydrophobicity .

Substituent and Linker Modifications

  • Sulfonamide vs. Acetamide Linkers :
    The acetamide group in the target compound contrasts with sulfonamide-linked analogs (e.g., N-((3R,5R)-1-acetyl-5-(6H-pyrrolo...pyrrolidin-3-yl)cyclopropanesulfonamide; ). Sulfonamides typically enhance metabolic stability but may introduce rigidity, whereas acetamides offer greater torsional flexibility for target accommodation .

  • Cyclopropane and Ethyl Substituents :
    Derivatives like 1-((3S,4R)-1-(cyclopropylmethylsulfonyl)-4-ethylpyrrolidin-3-yl)-6H-pyrrolo...pyrazine () feature cyclopropane and ethyl groups. Cyclopropane rings improve metabolic resistance by restricting oxidative degradation, while ethyl substituents modulate lipophilicity and membrane permeability .

Pharmacokinetic and Pharmacodynamic Implications

Feature Target Compound Analogous Compounds (Examples) Impact on Properties
Core Heterocycle [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyridine () Pyrazine enhances H-bonding; pyridine may reduce steric hindrance
Linker Acetamide Sulfonamide () Acetamide increases flexibility; sulfonamide improves stability
Substituents Benzodioxol, pyrrolidine Cyclopropane, ethyl () Benzodioxol aids binding; cyclopropane enhances metabolic resistance
Solubility Moderate (benzodioxol may reduce logP) Low (pyrrolo-triazolo-pyrazine derivatives in ) Influences bioavailability and dosing requirements

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety and a triazolo-pyrazine structure, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that combine the benzodioxole and triazolo-pyrazine components. The structural formula can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

This molecular structure indicates the presence of multiple functional groups that may interact with biological targets.

Antimicrobial Properties

Research has indicated that derivatives containing the triazolo[4,3-a]pyrazine scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for survival.

Antitumor Activity

The triazolo-pyrazine derivatives have been studied for their antitumor effects. A notable study demonstrated that these compounds could inhibit key enzymes involved in cancer cell proliferation such as BRAF(V600E) and EGFR. The inhibition of these targets leads to reduced tumor growth in vitro and in vivo models.

Compound Target Activity
Triazolo-Pyrazine DerivativeBRAF(V600E)Inhibition of tumor growth
Triazolo-Pyrazine DerivativeEGFRAntiproliferative effects
Benzodioxole AnalogueVarious pathogensAntimicrobial activity

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties associated with compounds containing the benzodioxole moiety. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes critical for cell survival and proliferation.
  • Receptor Modulation : They may act as agonists or antagonists at various receptors involved in cellular signaling pathways.
  • Cell Cycle Interference : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

Case Studies

Several studies have explored the efficacy of related compounds:

  • A study published in MDPI highlighted the antimalarial activity of triazolo-pyrazine derivatives, emphasizing their role in inhibiting PfATP4, a sodium pump crucial for parasite survival .
  • Another report demonstrated the synthesis and evaluation of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), showcasing their potential as anticancer agents through synergistic effects with established chemotherapeutics like doxorubicin .

Q & A

Basic Question: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling the benzodioxolyl moiety to the pyrrolidine-triazolo-pyrazine core. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM .
  • Heterocyclic ring closure : Cyclization of the triazolo-pyrazine fragment requires controlled heating (80–100°C) in ethanol or DMSO, often catalyzed by Lewis acids like ZnCl₂ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures purity (>95%) .
    Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Advanced Question: How can computational reaction path searches optimize synthesis design?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path algorithms (like the Artificial Force Induced Reaction method) can predict transition states and intermediates. For example:

  • ICReDD’s approach : Combines computational screening of solvent effects and catalyst interactions to prioritize experimental conditions, reducing trial-and-error cycles .
  • Case Study : Simulations of the triazolo-pyrazine cyclization step identified DMSO as optimal for stabilizing charged intermediates, aligning with experimental yields of 72–85% .

Basic Question: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzodioxolyl aromatic protons (δ 6.7–7.1 ppm, multiplet) and pyrrolidine N-CH₂ groups (δ 3.2–3.5 ppm). Use deuterated DMSO for solubility .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 449.1523) with <2 ppm error .
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .

Advanced Question: How to resolve conflicting NMR data for the pyrrolidine-triazolo moiety?

Methodological Answer:
Discrepancies in pyrrolidine ring proton splitting may arise from conformational flexibility. Strategies include:

  • Variable Temperature NMR : Cool to –40°C to slow ring puckering, simplifying splitting patterns .
  • 2D-COSY/HMBC : Correlate overlapping protons (e.g., pyrrolidine H-3 with adjacent triazolo N-CH₂) to assign stereochemistry .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides definitive spatial confirmation .

Basic Question: What in vitro models assess biological activity?

Methodological Answer:

  • Kinase Inhibition Assays : Use recombinant enzymes (e.g., JAK2 or Aurora kinases) with ATP-Glo™ luminescence readouts .
  • Antibacterial Testing : MIC determination via broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .

Advanced Question: How to optimize pharmacokinetics via structural modifications?

Methodological Answer:

  • LogP Adjustment : Introduce polar groups (e.g., -OH or -SO₃H) on the benzodioxolyl ring to enhance solubility, monitored via shake-flask method .
  • Metabolic Stability : Replace labile ester bonds with amides; assess using liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction; aim for <90% binding to improve bioavailability .

Basic Question: What purification techniques validate high purity?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological testing .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • TLC Monitoring : Pre-synthesis checks with silica plates (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Question: How to mitigate batch-to-batch variability in multi-step synthesis?

Methodological Answer:

  • DoE Optimization : Design of Experiments (DoE) for critical parameters (e.g., temperature, catalyst loading). For example, a 3² factorial design identified 75°C and 1.2 eq. ZnCl₂ as optimal for triazolo ring closure .
  • In-line PAT : Process Analytical Technology (e.g., ReactIR) monitors reaction progress in real-time, reducing off-spec batches .

Basic Question: How to assess stability under storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C/75% RH), light (ICH Q1B), and acidic/alkaline conditions. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Lyophilization : Stabilize hygroscopic batches by freeze-drying and storing under argon .

Advanced Question: How to design molecular docking studies for target interaction prediction?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology (e.g., PDB ID 4U5J for kinase targets) .
  • Docking Workflow :
    • Prepare ligand structures (OpenBabel) and optimize protonation states (Epik).
    • Grid-based docking (AutoDock Vina) with flexible side chains in binding pockets.
    • Validate poses using MD simulations (GROMACS) to assess binding energy (ΔG < –8 kcal/mol) .
  • Case Study : Docking predicted strong H-bonds between the acetamide carbonyl and kinase hinge region (RMSD <1.5 Å vs. crystallographic data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.